molecular formula C₁₉H₂₄N₂O₂ B1161855 (6S)-Hydroxy (R,S)-Palonosetron

(6S)-Hydroxy (R,S)-Palonosetron

Cat. No.: B1161855
M. Wt: 312.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-Hydroxy (R,S)-Palonosetron is a metabolite of interest in pharmacological research related to the potent antiemetic drug Palonosetron. Palonosetron is a second-generation serotonin (5-HT3) receptor antagonist distinguished from first-generation agents by its significantly longer plasma half-life of approximately 40 hours and a more than 30-fold higher binding affinity for the 5-HT3 receptor . Its antiemetic efficacy is primarily attributed to the prevention of serotonin from binding to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in key brain regions such as the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN), thereby blocking the initiation of the vomiting reflex . Researchers are particularly interested in Palonosetron's unique mechanism of action, which is believed to contribute to its superior efficacy in preventing delayed-phase chemotherapy-induced nausea and vomiting (CINV) compared to older 5-HT3 receptor antagonists . Investigation into its metabolites, such as this compound, is crucial for advancing understanding of the drug's metabolic fate, pharmacokinetic profile, and the biological activity of its breakdown products. Studies indicate that this metabolite, like other primary metabolites of Palonosetron, exhibits less than 1% of the 5-HT3 receptor antagonist activity of the parent compound . Consequently, this compound serves as a vital reference standard and tool compound for scientists conducting in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies, metabolic pathway elucidation, and analytical method development and validation.

Properties

Molecular Formula

C₁₉H₂₄N₂O₂

Molecular Weight

312.41

Synonyms

(3aR,6S)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benz[de]isoquinolin-1-one

Origin of Product

United States

Comparison with Similar Compounds

Efficacy in CINV Prevention

Acute Phase (0–24 Hours)
  • Non-Inferiority to Older 5-HT₃RAs: Palonosetron demonstrates comparable complete response (CR) rates to ondansetron, dolasetron, and granisetron in acute CINV prevention. Pooled phase III trials reported CR rates of 59–81% for palonosetron versus 57–68% for older agents .
  • Oral vs. Intravenous (IV) Formulations: Oral palonosetron (0.50 mg) achieves non-inferior CR rates to IV palonosetron (0.25 mg) in patients receiving moderately emetogenic chemotherapy (MEC) .
Delayed Phase (24–120 Hours)
  • Superiority Over Older Agents: Palonosetron significantly outperforms first-generation 5-HT₃RAs in delayed CINV, with CR rates of 45–76% versus 33–55% for ondansetron/granisetron . This superiority is attributed to its prolonged receptor binding and NK-1 pathway modulation .
  • Combination Therapy: Adding dexamethasone to palonosetron enhances acute-phase CR rates (e.g., 81% vs. 69% without dexamethasone) but offers less incremental benefit in the delayed phase .

Table 1: Efficacy Comparison (CR Rates)

Compound Acute Phase CR (%) Delayed Phase CR (%) Study Design Reference ID
Palonosetron (IV 0.25 mg) 59–81 45–76 Phase III trials
Ondansetron/Granisetron 57–68 33–55 Pooled phase III data
Oral Palonosetron (0.50 mg) 74–76 70–73 Randomized trial

Pharmacokinetics (PK)

  • Half-Life : ~40 hours, enabling once-daily dosing .
  • Bioavailability : Oral and IV formulations exhibit similar area-under-the-curve (AUC) exposure, with oral 0.50 mg achieving comparable efficacy to IV 0.25 mg .
  • Dose Linearity : PK parameters are linear across oral doses (0.25–0.75 mg) .

Special Populations

  • Elderly Patients: Palonosetron provides superior delayed-phase CR rates (62% vs. 48% for ondansetron/dolasetron) and better nausea control on days 2–3 post-chemotherapy .
  • Combination with NK-1 Antagonists: Palonosetron + NK-1 antagonists (e.g., netupitant) significantly improve overall CR rates (89% vs. 76% for palonosetron monotherapy) .

Preparation Methods

Hydroxylation of Palonosetron Intermediate

The most cited method involves hydroxylation of Palonosetron or its precursors. Key steps include:

  • Substrate Selection : Use of (R,S)-Palonosetron free base or hydrochloride as the starting material.

  • Hydroxylation Agents :

    • Osmium Tetroxide (OsO₄) : Catalyzes cis-dihydroxylation of double bonds in tetrahydroisoquinoline intermediates.

    • Metal-Catalyzed Oxidation : Pd/C or Rh/Al₂O₃ under hydrogenation conditions introduces hydroxyl groups via radical intermediates.

  • Reaction Conditions :

    • Solvents: Ethanol, isopropanol, or aqueous mixtures.

    • Temperature: 25–75°C, with pH adjustments to stabilize the product.

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isopropanol/water) isolates the hydroxylated product.

Example Protocol :

Biosynthetic Pathways

In vitro studies using human liver microsomes identify CYP2D6 and CYP3A4 as primary enzymes responsible for 6S-hydroxylation. This method is less scalable but critical for metabolite profiling.

Process Optimization and Challenges

Stereochemical Control

Achieving the 6S configuration requires chiral auxiliaries or asymmetric catalysis:

  • Chiral Ligands : Use of (S)-BINAP with Pd(OAc)₂ improves enantiomeric excess (ee > 90%).

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers.

Impurity Profiling

Co-eluting impurities necessitate advanced analytical techniques:

TechniqueConditionsDetection Limit
HPLC-UVC18 column, 0.1% TFA/ACN gradient0.05%
LC-MS/MSESI+, m/z 313 → 2270.01%
Chiral SFCChiralpak AD-H, CO₂/MeOH0.1%

Industrial-Scale Production Insights

Patents highlight scalability hurdles and solutions:

  • WO2011013095A1 :

    • Key Step : Hydrogenation of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide with Pd/C.

    • Yield Improvement : 65% → 82% via solvent optimization (ethanol/water vs. THF).

  • CN107089979A :

    • Innovation : One-pot cyclization using boron trifluoride etherate reduces epimerization.

    • Purity : >99% after recrystallization (isopropanol/HCl).

Q & A

Basic Research Questions

Q. What is the comparative efficacy of (6S)-Hydroxy (R,S)-Palonosetron versus first-generation 5-HT3 receptor antagonists in preventing chemotherapy-induced nausea and vomiting (CINV)?

  • Methodological Answer : Efficacy is typically assessed through randomized, double-blind, phase III trials comparing complete response (CR) rates (no emesis, no rescue medication) during acute (0–24 h) and delayed (24–120 h) phases. For example, pooled analyses of phase III trials demonstrated that palonosetron (0.25 mg) achieved significantly higher CR rates than ondansetron (68.6% vs. 81.0% in acute phase; 55.1% vs. 74.1% in delayed phase) . Key design elements include stratification by corticosteroid use and emetogenic chemotherapy type (MEC/HEC). Statistical methods like relative risk (RR) with 95% confidence intervals are critical for interpretation .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in a ventilated environment at controlled room temperature (20–25°C) and protected from strong oxidizers. Handling requires closed-system processing, PPE (gloves, safety goggles), and inert material (e.g., sand) for spill containment. Stability data indicate a pH range of 4.5–5.5 in aqueous solutions, with no explosive properties .

Q. How does the pharmacokinetic profile of this compound influence dosing regimens?

  • Methodological Answer : Pharmacokinetic studies using non-compartmental analysis (Phoenix WinNonlin software) show a half-life of ~40 hours, volume of distribution (Vd) of 6.96–12.6 L/kg, and clearance rates of 1.11–3.90 mL/min/kg . These parameters support single-dose administration, avoiding the need for repeated dosing in 24–72 hour windows. Bioequivalence studies comparing oral and IV routes (e.g., AUC comparisons) confirm similar efficacy (84.3% vs. 80.8% CR rates) .

Advanced Research Questions

Q. How can conflicting data on optimal dosing (0.25 mg vs. 0.75 mg) be resolved in clinical trial design?

  • Methodological Answer : Pooled analyses of patient-level data from phase III trials (n = 3,592) revealed no statistical difference in efficacy between 0.25 mg and 0.75 mg doses (e.g., delayed phase CR rates: P = 0.68) . To address discrepancies, future studies should incorporate subgroup analyses (e.g., corticosteroid use, HEC/MEC stratification) and Bayesian adaptive designs for dose optimization .

Q. What experimental models are suitable for investigating this compound’s efficacy beyond CINV?

  • Methodological Answer : Preclinical studies using crossover designs (e.g., naloxone-precipitated opioid withdrawal models) can evaluate antiemetic synergies. For example, a double-blind, placebo-controlled pilot study combined palonosetron with hydroxyzine to assess withdrawal symptom reduction via objective scales (e.g., Clinical Opiate Withdrawal Scale) .

Q. How does the combination of dexamethasone with this compound impact antiemetic efficacy in delayed CINV?

  • Methodological Answer : A randomized trial (n = 300) demonstrated that single-dose palonosetron (0.25 mg) with dexamethasone (8 mg on day 1) achieved CR rates comparable to multi-day dexamethasone regimens (69.3% vs. 50.3% overall CR; P < 0.001). Methodologically, non-inferiority margins (e.g., Δ < 15%) and Functional Living Index-Emesis (FLIE) scores are critical endpoints .

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with a lower quantification limit of 0.02 ng/mL is optimal. Plasma concentration-time curves should be analyzed using non-compartmental methods (e.g., Phoenix WinNonlin v6.4) to calculate AUC, Cmax, and T½ .

Data Contradiction Analysis

Q. How should researchers address variability in reported efficacy of this compound across ethnic populations?

  • Methodological Answer : Pharmacokinetic studies in U.S. and Japanese cohorts showed consistent Vd (6.96–9.85 L/kg vs. 3.85–12.6 L/kg) and half-life (30.8–36.8 h vs. 33.7–54.1 h), suggesting no need for dose adjustments . However, real-world data analyses (n = 18,597) indicate higher HEC prevalence in certain cohorts, necessitating covariate-adjusted meta-regression in pooled datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.